Enhanced Leaving Group Ability in Nickel-Catalyzed Cross-Coupling vs. Acetate Analogs
In a nickel-catalyzed enantiospecific cross-coupling with arylboroxines, the use of an allylic pivalate electrophile is essential for achieving high stereochemical fidelity. A direct comparison within the study showed that substituting the pivalate leaving group with an acetate group leads to significant and detrimental hydrolysis of the starting material, thereby compromising the reaction's efficiency and stereochemical outcome [1].
| Evidence Dimension | Stability of leaving group under cross-coupling conditions |
|---|---|
| Target Compound Data | High stereochemical fidelity; minimal hydrolysis under optimized conditions |
| Comparator Or Baseline | Allylic acetate (analogous electrophile with acetate leaving group) |
| Quantified Difference | The study reports 'significant hydrolysis' for the acetate leaving group, while the pivalate group maintains integrity to enable high-yielding enantiospecific cross-coupling. The difference is qualitative but critical for reaction success. |
| Conditions | Ni(cod)2 catalyst, BnPPh2 ligand, NaOMe base, reaction with arylboroxines |
Why This Matters
For procurement, this directly justifies the selection of 2-propenyl trimethylacetate over the more common and less expensive allyl acetate for any application requiring high-yield, stereospecific C-C bond construction.
- [1] Srinivas, H. D., Zhou, Q., & Watson, M. P. (2014). Enantiospecific, Nickel-Catalyzed Cross-Couplings of Allylic Pivalates and Arylboroxines. Organic Letters, 16(13), 3592-3595. View Source
